Methyl 3-(2,3-dichlorophenyl)prop-2-ynoate
Description
Methyl 3-(2,3-dichlorophenyl)prop-2-ynoate (CAS: 1342631-87-1) is a synthetic organic compound characterized by a propynoate ester backbone and a 2,3-dichlorophenyl substituent.
Properties
Molecular Formula |
C10H6Cl2O2 |
|---|---|
Molecular Weight |
229.06 g/mol |
IUPAC Name |
methyl 3-(2,3-dichlorophenyl)prop-2-ynoate |
InChI |
InChI=1S/C10H6Cl2O2/c1-14-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-4H,1H3 |
InChI Key |
APPZJNPKHOHTTO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 3-(2,3-dichlorophenyl)prop-2-ynoate typically involves the reaction of 2,3-dichlorobenzaldehyde with propargyl alcohol in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet regulatory standards .
Chemical Reactions Analysis
Methyl 3-(2,3-dichlorophenyl)prop-2-ynoate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 3-(2,3-dichlorophenyl)prop-2-ynoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-(2,3-dichlorophenyl)prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes and receptors . The dichlorophenyl group plays a crucial role in binding to these targets, while the propynoate moiety facilitates the compound’s reactivity . These interactions can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared below with analogs sharing the dichlorophenyl motif or ester functionalities, emphasizing differences in substituent positions, heterocyclic systems, and applications.
Key Comparative Insights
Substituent Position Effects: The 2,3-dichlorophenyl group in this compound contrasts with the 2,6-dichlorophenyl isomer in the isoxazole derivative (CAS 278597-28-7). Positional differences significantly alter steric and electronic properties, impacting biological activity. For example, urea herbicides with 2,3-dichlorophenyl groups (e.g., 3-(2,3-dichlorophenyl)-1,1-dimethylurea) exhibit distinct herbicidal efficacy compared to 2,6-substituted analogs .
Functional Group Diversity: Propynoate vs. Dihydropyridine: The propynoate ester in the main compound lacks the conjugated dihydropyridine ring seen in Clevidipine (CAS 167221-71-8), which is critical for calcium channel blockade . Heterocyclic Systems: The tetrazole ring in A438079 () and isoxazole in CAS 278597-28-7 () introduce nitrogen-rich pharmacophores, enhancing receptor binding compared to the simpler propynoate structure .
Therapeutic vs. Agrochemical Applications: While this compound is likely a synthetic intermediate, derivatives like Aripiprazole Lauroxil () and Clevidipine () are optimized for CNS and cardiovascular targets, respectively. In contrast, urea derivatives () are tailored for herbicidal activity .
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